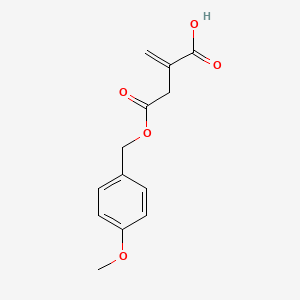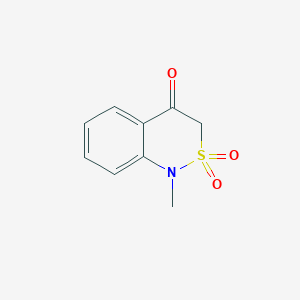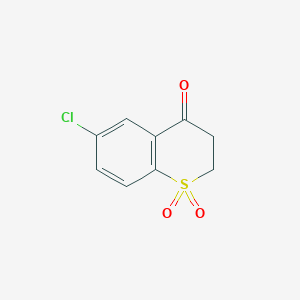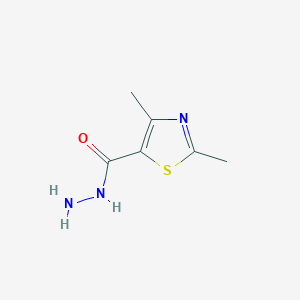
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the CAS Number: 760211-54-9 and Linear Formula: C10H10F2O2 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 2-(3,4-difluorobenzyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Ratiometric Fluorescent Probes
This compound is used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione. These probes are crucial in biochemical research for understanding cellular functions and disease mechanisms .
Synthesis of KN-93
It serves as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This is significant in pharmacological research, particularly in the study of neurological disorders .
S1 Receptor Ligands
The compound is involved in the preparation of fluorinated spirobenzofuran piperidines as S1 receptor ligands. These ligands have potential therapeutic applications in treating various neurological diseases .
Antitumor Agents
It plays a role in the synthesis of antitumor agents, contributing to cancer research and the development of new cancer therapies .
Indole Derivatives
This chemical is used in regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in medicinal chemistry due to their presence in many pharmaceuticals .
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it’s handled. For 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, the Risk Statements are 36/37/38, and the Safety Statements are 26-36/37/39 . This indicates that the compound may cause irritation to the eyes, respiratory system, and skin, and that appropriate safety measures should be taken when handling it.
properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSPGAXADZYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)












